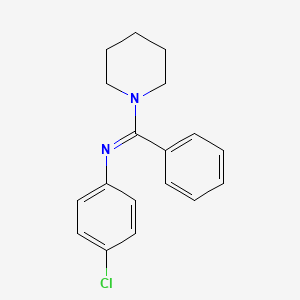
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is a chemical compound that belongs to the class of imines It features a piperidine ring, a phenyl group, and a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of a piperidine derivative with an appropriate aldehyde or ketone. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-1-phenylmethanimine
- N-(4-Chlorophenyl)-1-(piperidin-1-yl)methanimine
Uniqueness
(E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
52807-37-1 |
|---|---|
Fórmula molecular |
C18H19ClN2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19ClN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Clave InChI |
NEPCMAGASQFVBB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


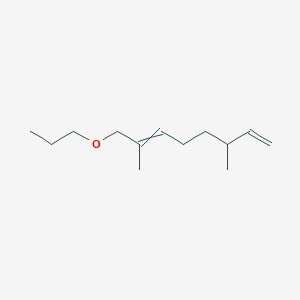
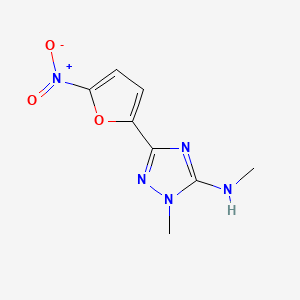
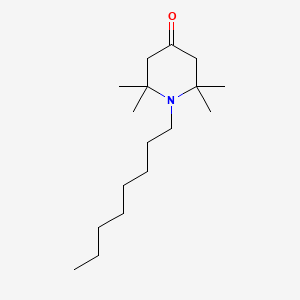
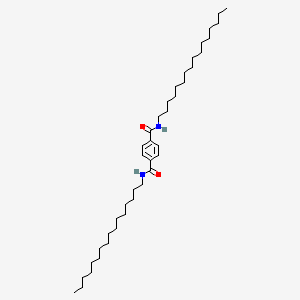
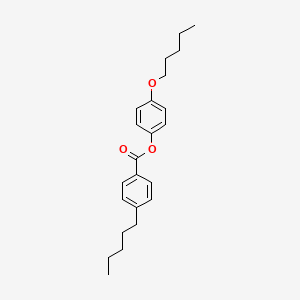


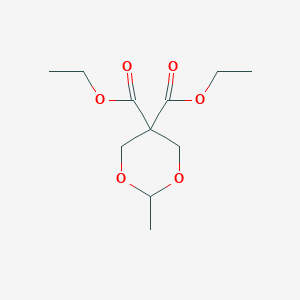
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
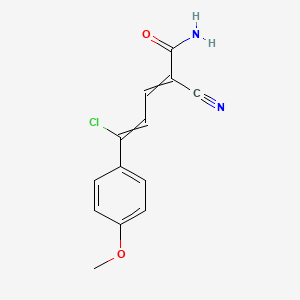
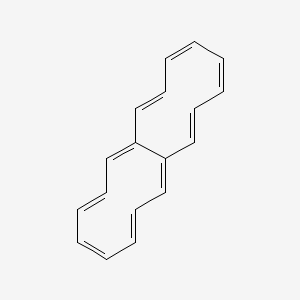
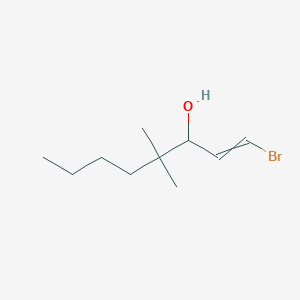
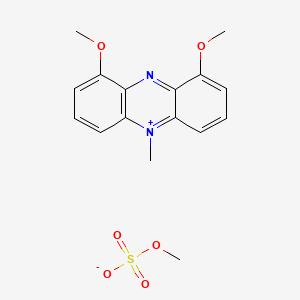
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
